(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid
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Overview
Description
“(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” is a boronic acid derivative . It is often used as an intermediate in organic synthesis . It has a molecular formula of C11H14BFO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a complex process. They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-2-yl group through an oxygen atom .Chemical Reactions Analysis
Boronic acids, such as “this compound”, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 240.03600 . The compound is a powder .Scientific Research Applications
Fluorescent Probes and Optical Properties
Researchers have explored coumarin-based fluorophores for their solid-state fluorescence emission and second-order nonlinear optical properties. These compounds, including a benzocoumarin-phenyl boronic acid hybrid, exhibit tunable luminescent colors from green to red, highlighting their potential in optical applications. The study demonstrates that the fluorescence response to water and the efficiency of second harmonic generation make these compounds promising for various optical and sensing applications (Sun et al., 2012).
Organic Synthesis and Drug Development
Material Science and Sensing
Phenyl boronic acids have been studied for their ability to modulate the optical properties of carbon nanotubes and graphene. These compounds serve dual roles: as binding ligands for saccharide recognition and as anchors for hydrophilic polymers to hydrophobic surfaces. This dual functionality is crucial for developing sensitive and selective sensors for various applications, including biological and environmental monitoring (Mu et al., 2012).
Analytical Chemistry
Boronic acid derivatives have been employed as fluorescent probes for sugar recognition in aqueous solutions, demonstrating the potential for developing selective sensors for monosaccharides. This application is particularly relevant in medical diagnostics and food quality control, where the accurate detection of specific sugars is critical (Tong et al., 2001).
Mechanism of Action
Mode of Action
It’s known that boronic acids and their esters, such as pinacol boronic esters, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is used as a reagent in the synthesis of dichloroacetamide analogs, which display high anti-cancer activity . It’s also used in the synthesis of organic semiconductors . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Safety and Hazards
Future Directions
The future directions for the use of boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, include their application in the synthesis of pesticides, drugs, and organic optoelectronic materials . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Properties
IUPAC Name |
[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRFWUGZNHVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681571 |
Source
|
Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-17-1 |
Source
|
Record name | B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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